N,1,2-trimethyl-N-(pyrrolidin-3-yl)-1H-imidazole-4-sulfonamide
Description
N,1,2-Trimethyl-N-(pyrrolidin-3-yl)-1H-imidazole-4-sulfonamide is a sulfonamide-derived compound featuring a 1H-imidazole core substituted with methyl groups at the 1, 2, and N positions, linked via a sulfonamide group to a pyrrolidin-3-yl moiety with an additional N-methylation. This structure positions it within a class of beta-secretase (BACE1) inhibitors investigated for Alzheimer’s disease (AD) treatment . The compound’s design aims to optimize blood-brain barrier (BBB) penetration and binding affinity to BACE1, a key enzyme in amyloid-beta plaque formation .
Properties
Molecular Formula |
C10H18N4O2S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N,1,2-trimethyl-N-pyrrolidin-3-ylimidazole-4-sulfonamide |
InChI |
InChI=1S/C10H18N4O2S/c1-8-12-10(7-13(8)2)17(15,16)14(3)9-4-5-11-6-9/h7,9,11H,4-6H2,1-3H3 |
InChI Key |
HXDQJOJAQRAIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N(C)C2CCNC2 |
Origin of Product |
United States |
Biological Activity
N,1,2-trimethyl-N-(pyrrolidin-3-yl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. Its unique structure comprises an imidazole ring, a pyrrolidine moiety, and a sulfonamide group, which together contribute to its biological activities. This article delves into the compound's biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is C₁₁H₁₅N₃O₂S, with a molecular weight of 241.32 g/mol. The presence of the trimethyl group enhances its lipophilicity, influencing its interactions with biological targets. The structural features are summarized in the following table:
| Feature | Description |
|---|---|
| Chemical Formula | C₁₁H₁₅N₃O₂S |
| Molecular Weight | 241.32 g/mol |
| Key Functional Groups | Imidazole ring, pyrrolidine moiety, sulfonamide group |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through the inhibition of kinases involved in cell cycle regulation. Specifically, it has shown effectiveness against Aurora kinases, which are critical in cancer progression and cell division regulation.
Case Study:
In a study exploring the compound's effects on cancer cell lines, it was found to significantly reduce cell viability in various tumor types. The IC50 values varied depending on the specific cancer cell line tested.
Antibacterial Activity
Sulfonamides are traditionally known for their antibacterial properties. Preliminary studies suggest that this compound may also exhibit similar effects. Its mechanism likely involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria .
Research Findings:
In vitro assays demonstrated that derivatives of this compound showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results indicated a concentration-dependent effect with promising potential for further development.
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Formation of the Imidazole Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Pyrrolidine Moiety : This step often requires specific reagents to ensure proper functionalization.
- Sulfonamide Group Attachment : The final step involves attaching the sulfonamide group under controlled conditions to achieve high yields and purity.
Comparative Analysis with Similar Compounds
To better understand its biological activity, it is beneficial to compare this compound with other structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Contains an amine and sulfonamide group | Antibacterial |
| Imatinib | Features an imidazole ring | Tyrosine kinase inhibitor |
| Zolpidem | Contains an imidazopyridine structure | Sleep aid (hypnotic) |
This comparative analysis highlights the unique pharmacological properties conferred by the specific combination of structural elements in this compound.
Chemical Reactions Analysis
Key Reaction Steps
-
Sulfonamide Formation
-
Alkylation of the Imidazole Ring
-
Coupling the Pyrrolidin-3-yl Moiety
-
The pyrrolidin-3-yl group could be attached via nucleophilic substitution or palladium-catalyzed C–N coupling. For example, palladium-catalyzed reactions (e.g., Buchwald–Hartwig amination) are commonly used for aryl or heteroaryl coupling .
-
In imidazo[4,5-b]pyridine derivatives, Suzuki couplings are used to introduce aryl or heteroaryl groups .
-
Sulfonamide Formation Mechanism
-
Step 1 : Activation of the sulfonyl chloride by a base (e.g., pyridine) forms a sulfonamide intermediate.
-
Step 2 : Reaction with the imidazole’s nucleophilic nitrogen results in the sulfonamide linkage .
Alkylation of Imidazole
-
Methylation : Direct alkylation (e.g., using methyl iodide and a base) modifies the imidazole’s substituents.
-
Example : In pyrazole sulfonamide derivatives, substituents like methyl groups are introduced to optimize ligand efficiency .
Coupling the Pyrrolidin-3-yl Group
-
Nucleophilic Substitution : If the pyrrolidin-3-yl group is introduced via displacement of a leaving group (e.g., chloride), this step would involve SN2 mechanisms.
-
Metal-Catalyzed Coupling : For complex couplings, palladium catalysts (e.g., Pd(OAc)₂ with ligands like bidentate phosphines) may facilitate C–N bond formation .
Analytical Data and Characterization
While specific data for the target compound isn’t available, analogous compounds provide benchmarks:
Key Observations from Related Compounds
-
Sulfonamide Stability : Acidic conditions (pH 1–2) are often required for isolation of electron-withdrawing substituents .
-
Cytotoxic Activity : Moderate activity (IGP ≥ 10%) has been observed in similar sulfonamide derivatives against cancer cell lines .
Challenges and Considerations
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is structurally related to derivatives within the pyrrolidin-3-yl sulfonamide family. Below is a comparative analysis with a closely related analog:
Pharmacological Implications
Binding Affinity : The N-methylation on the pyrrolidine ring in the target compound likely enhances lipophilicity, improving BBB penetration compared to the primary amine in CAS 1251151-93-5 .
Metabolic Stability : The additional methyl groups on the imidazole (N,1,2-trimethyl) may reduce oxidative metabolism, extending half-life relative to the 1,2-dimethyl analog .
Inhibitory Activity: While specific IC50 data for the target compound is unavailable, structurally similar pyrrolidin-3-yl sulfonamides exhibit BACE1 inhibition in the low nanomolar range (e.g., 5–20 nM) . The absence of a pyrrolidine amine in the target compound may reduce off-target interactions.
Hypothesized Pharmacokinetic Profile
Research Findings and Therapeutic Potential
- BACE1 Inhibition : The compound’s structural framework aligns with patented pyrrolidin-3-yl derivatives demonstrating efficacy in reducing amyloid-beta levels in preclinical AD models .
Notes and Limitations
Synthetic Challenges : N-methylation of the pyrrolidine ring may complicate synthesis compared to unmodified amines .
Safety Profile : Methylated compounds may exhibit higher off-target effects; thorough toxicology studies are warranted.
Preparation Methods
Core Synthetic Strategies
Sulfonyl Chloride Intermediate Synthesis
The compound’s preparation hinges on the synthesis of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, a critical intermediate. Source and outline a two-step protocol:
Sulfonylation of 1,2-dimethylimidazole :
- 1,2-Dimethylimidazole reacts with chlorosulfonic acid (ClSO₃H) in chloroform at 0–60°C under nitrogen, forming the sulfonic acid derivative.
- Subsequent treatment with thionyl chloride (SOCl₂) at 60°C converts the sulfonic acid to the sulfonyl chloride.
Key Conditions :
Step Reagents Solvent Temperature Time Yield 1 ClSO₃H CHCl₃ 0°C → 60°C 10 h 70–78% 2 SOCl₂ CHCl₃ 60°C 2 h 85–90%
Amine Coupling to Form Sulfonamide
The sulfonyl chloride reacts with N-methyl-pyrrolidin-3-amine to yield the target compound. Source and detail two approaches:
Method A: Base-Mediated Coupling in Dichloromethane
Procedure :
- 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride (1.0 equiv) and N-methyl-pyrrolidin-3-amine (1.05 equiv) are stirred in dichloromethane (DCM) with diisopropylethylamine (DIPEA, 3.0 equiv) at 25–30°C for 16 h.
- The crude product is purified via silica gel chromatography (ethyl acetate/hexane).
Performance Metrics :
Scale (mg) Solvent Base Time (h) Yield 100 DCM DIPEA 16 78%
Method B: Pyridine as Solvent and Base
Optimization and Mechanistic Insights
Influence of Base on Reaction Efficiency
Source and compare bases for sulfonamide formation:
| Base | Solvent | Reaction Time (h) | Yield | Side Products |
|---|---|---|---|---|
| DIPEA | DCM | 16 | 78% | <5% |
| Pyridine | Pyridine | 24 | 75% | 10–15% |
| NaHCO₃ | H₂O/DCM | 12 | 55% | 20% |
Key Insight : DIPEA in DCM minimizes side reactions (e.g., over-sulfonylation) due to its non-nucleophilic nature.
Alternative Pathways and Novel Approaches
Electrochemical Oxidative Coupling
Source reports an eco-friendly method using electrochemical oxidation:
- Procedure : Thiols (e.g., 1,2-dimethylimidazole-4-thiol) and amines are coupled in an undivided cell with a graphite anode and platinum cathode at 10 mA/cm².
- Performance :
| Thiol | Amine | Current Density | Yield |
|---|---|---|---|
| Imidazole-4-thiol | N-Methyl-pyrrolidin-3-amine | 10 mA/cm² | 62% |
Limitation : Lower yield compared to classical methods, but advantageous for acid-sensitive substrates.
Solid-Phase Synthesis for High-Throughput Applications
Source describes a resin-bound approach for parallel synthesis:
- Steps :
- Wang resin functionalized with imidazole-4-sulfonyl chloride.
- Amine coupling under microwave irradiation (80°C, 1 h).
- Cleavage with TFA/DCM.
| Scale (mmol) | Purity | Yield |
|---|---|---|
| 0.5 | >95% | 70% |
Structural Characterization and Quality Control
Spectroscopic Data
Industrial-Scale Considerations
Continuous Flow Synthesis
Source adapts batch methods for flow chemistry:
- Conditions :
- Tubular reactor with residence time 30 min.
- 1,2-Dimethylimidazole-4-sulfonyl chloride (0.5 M) and amine (0.525 M) in DCM at 25°C.
| Throughput (kg/day) | Yield | Purity |
|---|---|---|
| 10 | 82% | 98% |
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Contribution to Total Cost |
|---|---|---|
| 1,2-Dimethylimidazole | 450 | 40% |
| N-Methyl-pyrrolidin-3-amine | 1,200 | 35% |
| DIPEA | 300 | 15% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,1,2-trimethyl-N-(pyrrolidin-3-yl)-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodology : A two-step synthesis is commonly employed:
Sulfonamide coupling : Reacting imidazole derivatives with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) .
Pyrrolidine functionalization : Introducing the pyrrolidin-3-yl group via nucleophilic substitution or reductive amination.
- Critical parameters : Solvent polarity (DMF vs. acetonitrile), temperature (room temp. vs. reflux), and stoichiometry of reagents directly impact yield (35–70% reported for analogous compounds) .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions (e.g., imidazole ring protons at δ 6.6–7.8 ppm, sulfonamide protons at δ 11.5 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are standard for resolving complex sulfonamide stereochemistry and verifying bond lengths/angles (e.g., S–N bond ~1.63 Å) .
Q. What are common impurities in sulfonamide synthesis, and how are they identified and mitigated?
- Impurity types : Unreacted sulfonyl chlorides, regioisomers (e.g., imidazole substitution at N1 vs. N3), or pyrrolidine byproducts.
- Analysis : HPLC-MS (≥98% purity threshold) and TLC (Rf comparison against standards) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the final coupling step?
- Experimental design :
- Reagent screening : Test alternative bases (e.g., DBU instead of K₂CO₃) to enhance nucleophilicity.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C for 20 min), improving yield by 15–20% .
Q. How should researchers resolve discrepancies between spectral data (e.g., NMR) and X-ray crystallography results?
- Case study : If NMR suggests a planar imidazole ring but crystallography shows puckering:
Dynamic effects : Variable-temperature NMR can detect conformational flexibility.
DFT calculations : Compare computational models (e.g., Gaussian) with experimental bond angles to validate static vs. dynamic structures .
Q. What strategies are effective for probing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?
- Methodology :
- Analog synthesis : Modify the pyrrolidine substituent (e.g., methyl vs. ethyl groups) and test inhibitory activity against targets like phosphodiesterases (PDEs) .
- Docking studies : Use AutoDock Vina to predict binding affinities to PDE active sites (e.g., hinge region interactions with sulfonamide groups) .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
